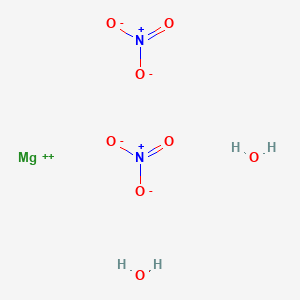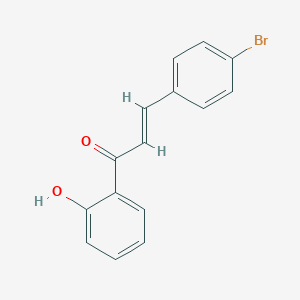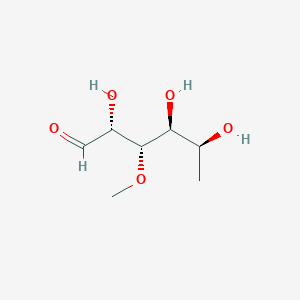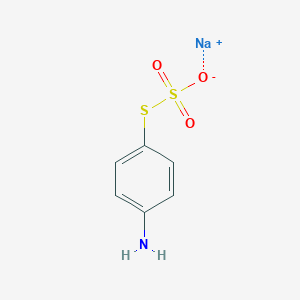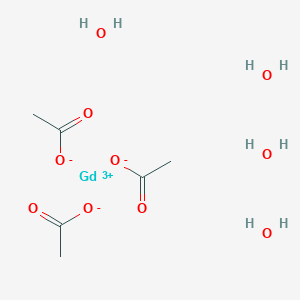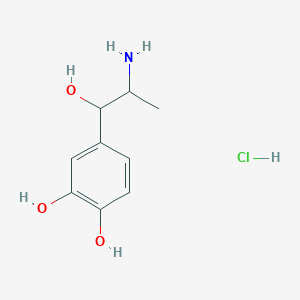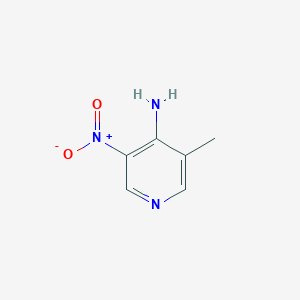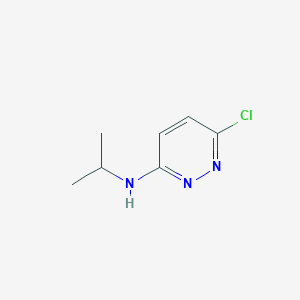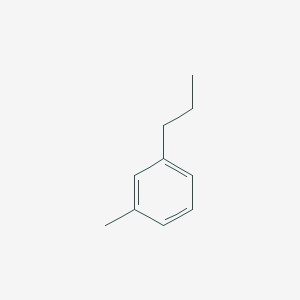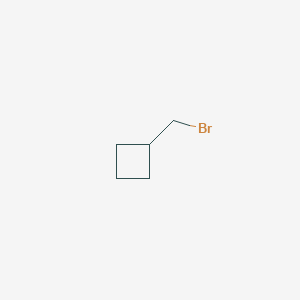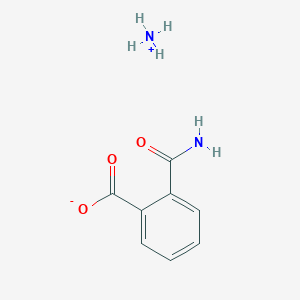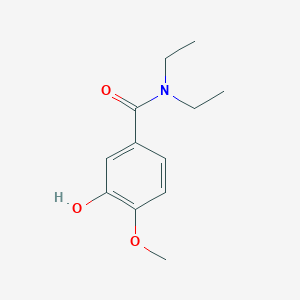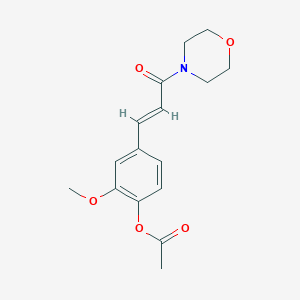
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.
Efectos Bioquímicos Y Fisiológicos
HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.
Métodos De Síntesis
The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.
Aplicaciones Científicas De Investigación
HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.
Propiedades
Número CAS |
16562-72-4 |
|---|---|
Nombre del producto |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Clave InChI |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



